Cas no 132871-10-4 (2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S)-)
2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S)- Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S)-
- (3S)-1-benzyl-3-methyl-2,5-piperazinedione
- (3S)-1-benzyl-3-methylpiperazine-2,5-dione
- .(S)-1-benzyl-3-methylpiperazine-2,5-dione
- .1-benzyl-3(S)-methylpiperazine-2,5-dione
- .1-benzyl-3-methyl-2,5-diketopiperazine
- MFCD16621732
- SCHEMBL8576437
- HNTYWRJULQTORS-VIFPVBQESA-N
- (S)-1-Benzyl-3-methylpiperazine-2,5-dione
- 132871-10-4
- 1-Benzyl-3(S)-methylpiperazine-2,5-dione
- (3S)-3-Methyl-1-(phenylmethyl)-2,5-piperazinedione
- AB6242
- DTXSID001227584
-
- MDL: MFCD16621732
- Inchi: 1S/C12H14N2O2/c1-9-12(16)14(8-11(15)13-9)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)
- InChI Key: HNTYWRJULQTORS-UHFFFAOYSA-N
- SMILES: CC1C(=O)N(CC2C=CC=CC=2)CC(=O)N1
Computed Properties
- Exact Mass: 218.10600
- Monoisotopic Mass: 218.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 49.4Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 499.0±45.0 °C at 760 mmHg
- Flash Point: 255.6±28.7 °C
- PSA: 49.41000
- LogP: 0.80020
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S)- Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB450814-250 mg |
(S)-1-Benzyl-3-methylpiperazine-2,5-dione; . |
132871-10-4 | 250MG |
€254.50 | 2023-07-18 | ||
| abcr | AB450814-1 g |
(S)-1-Benzyl-3-methylpiperazine-2,5-dione; . |
132871-10-4 | 1g |
€572.40 | 2023-07-18 | ||
| abcr | AB450814-5 g |
(S)-1-Benzyl-3-methylpiperazine-2,5-dione; . |
132871-10-4 | 5g |
€1,634.90 | 2023-07-18 | ||
| abcr | AB450814-250mg |
(S)-1-Benzyl-3-methylpiperazine-2,5-dione; . |
132871-10-4 | 250mg |
€254.50 | 2025-02-18 | ||
| abcr | AB450814-1g |
(S)-1-Benzyl-3-methylpiperazine-2,5-dione; . |
132871-10-4 | 1g |
€572.40 | 2025-02-18 | ||
| abcr | AB450814-5g |
(S)-1-Benzyl-3-methylpiperazine-2,5-dione; . |
132871-10-4 | 5g |
€1634.90 | 2025-02-18 | ||
| 1PlusChem | 1P00HT6D-250mg |
2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S)- |
132871-10-4 | 95% | 250mg |
$222.00 | 2023-12-22 | |
| 1PlusChem | 1P00HT6D-1g |
2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S)- |
132871-10-4 | 95% | 1g |
$517.00 | 2023-12-22 | |
| 1PlusChem | 1P00HT6D-5g |
2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S)- |
132871-10-4 | 95% | 5g |
$1959.00 | 2023-12-22 |
2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S)- Suppliers
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Additional information on 2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S)-
Introduction to 2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S) and Its Significance in Modern Chemical Research
2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S), identified by the CAS number 132871-10-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the piperazine derivatives family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly its chiral center at the 3-position and the presence of a phenylmethyl group, make it a promising candidate for further investigation in drug discovery and molecular pharmacology.
The significance of 2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S) lies in its potential to serve as a key intermediate in the synthesis of more complex pharmacophores. Piperazine derivatives are widely recognized for their role in various biological processes, including enzyme inhibition and receptor binding. The specific configuration of this compound, denoted by the (3S) designation, suggests a high degree of stereochemical specificity, which is crucial for achieving optimal biological activity. This stereochemistry has been increasingly studied in recent years due to its impact on drug efficacy and selectivity.
In recent years, there has been a surge in research focused on the development of chiral drugs due to their improved pharmacological profiles compared to their racemic counterparts. The enantiomerically pure form of 2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S) offers a unique opportunity to explore these benefits. Studies have shown that enantiomerically pure compounds can exhibit different pharmacokinetic and pharmacodynamic properties, leading to enhanced therapeutic effects with fewer side effects. This has prompted researchers to investigate the synthesis and applications of such compounds in greater detail.
The chemical structure of 2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S) consists of a piperazine ring system with substituents at the 1 and 3 positions. The presence of a phenylmethyl group at the 1-position contributes to its lipophilicity and potential membrane permeability, while the methyl group at the 3-position introduces steric hindrance that can influence binding interactions with biological targets. These structural features make it an attractive scaffold for designing novel bioactive molecules.
One of the most compelling aspects of this compound is its potential application in the development of new therapeutic agents. Piperazine derivatives have been successfully utilized in various therapeutic areas, including antiviral, antibacterial, antifungal, and anticancer treatments. The specific configuration of (3S)-2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)- may confer unique properties that make it particularly effective against certain diseases or disorders. For instance, its ability to interact with specific enzymes or receptors could be exploited to develop targeted therapies with improved efficacy and reduced toxicity.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex chiral molecules like 2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S). Techniques such as asymmetric hydrogenation and chiral resolution have become increasingly sophisticated, allowing researchers to access enantiomerically pure compounds with high yields and purity. These advancements have opened up new avenues for drug discovery and have made it possible to explore the full potential of chiral piperazine derivatives.
The biological activity of 2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S) has been preliminarily investigated in several studies. Initial experiments have suggested that this compound exhibits promising interactions with various biological targets. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in neurological disorders. These findings underscore its potential as a lead compound for further medicinal chemistry optimization.
The development of novel drug candidates often involves a multidisciplinary approach that integrates knowledge from chemistry, biology, pharmacology, and medicine. The study of 2,5-Piperazinedione, 3-methyl-1-(phenylmethyl)-, (3S) exemplifies this collaborative effort. Chemists design and synthesize new molecules based on structural motifs known to be biologically active,while biologists test these compounds for their interaction with biological targets and assess their efficacy in preclinical models. This iterative process is essential for identifying promising drug candidates that can eventually move into clinical trials.
In conclusion,2 ,5 -P iper az ine dione , 3 -me thyl -1 -( phen ylm eth yl ) - , ( 3 S ) represents an exciting area of research with significant implications for pharmaceutical development . Its unique structural features , stereochemical configuration , and potential biological activities make it a valuable scaffold for designing novel therapeutic agents . As research continues to uncover new applications for this compound , it is likely to play an important role in addressing unmet medical needs . The advancements in synthetic chemistry and biotechnology are paving the way for more efficient discovery processes , ensuring that compounds like ( 3 S ) -2 ,5 -P iper az ine dione , 3 -me thyl -1 -( phen ylm eth yl ) - will continue to be explored as promising candidates for future treatments .
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